

Allylamine CAS number and molecular weight.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Allylamine**
Cat. No.: **B125299**

[Get Quote](#)

An In-Depth Technical Guide to **Allylamine** for Researchers and Drug Development Professionals

Introduction

Allylamine (prop-2-en-1-amine) is the simplest stable unsaturated amine and a pivotal building block in modern organic chemistry and materials science.^[1] Its unique structure, featuring a reactive primary amine and a polymerizable allyl group, makes it a versatile precursor for a wide array of applications, from advanced polymers to life-saving pharmaceuticals.^{[1][2]} This guide provides a comprehensive technical overview of **allylamine**, designed for scientists, researchers, and drug development professionals. We will delve into its fundamental properties, synthesis protocols, key applications in polymer and medicinal chemistry, and critical safety guidelines, grounding all information in authoritative sources to ensure scientific integrity and practical utility.

Core Physicochemical Properties and Identifiers

A thorough understanding of a chemical's fundamental properties is the bedrock of its effective and safe application in a research setting. **Allylamine** is a colorless to light yellow liquid characterized by a strong, pungent ammonia-like odor.^{[3][4]} It is fully miscible with water and many organic solvents, including alcohol, chloroform, and ether.^[5]

Below is a summary of its key identifiers and physical properties, crucial for experimental design, safety assessments, and regulatory compliance.

Property	Value	Source(s)
CAS Number	107-11-9	[5]
Molecular Weight	57.09 g/mol	[3]
Molecular Formula	C ₃ H ₇ N	[5]
Linear Formula	CH ₂ =CHCH ₂ NH ₂	
IUPAC Name	Prop-2-en-1-amine	
Appearance	Colorless to light yellow liquid	[3][4]
Odor	Strong, ammonia-like	[3]
Boiling Point	52-53 °C	[4][5]
Melting Point	-88 °C	[4][5]
Density	0.761 g/mL at 25 °C	[5]
Flash Point	-29 °C (-20 °F)	[5][6]
Explosive Limits	2.2% - 22%	[2][5]
Water Solubility	Miscible	[4]

Synthesis of Allylamine: Industrial and Laboratory Protocols

The synthesis of **allylamine** can be approached through several routes, with the choice of method often depending on the desired scale and purity.

Industrial Production

The predominant industrial method for producing **allylamine** involves the reaction of allyl chloride with ammonia, typically at elevated temperatures (50-100 °C). This process yields a mixture of mono-, di-, and triallylamines, which are subsequently separated by distillation.[2] The reaction is a nucleophilic substitution where ammonia acts as the nucleophile, displacing the chloride from the allyl group.

Caption: Industrial synthesis of **allylamine** from allyl chloride and ammonia.

Laboratory-Scale Synthesis via Hydrolysis of Allyl Isothiocyanate

For obtaining high-purity **allylamine** in a laboratory setting, the hydrolysis of allyl isothiocyanate is a well-established and reliable method.^{[2][7]} This procedure, detailed in *Organic Syntheses*, involves refluxing with hydrochloric acid followed by neutralization and distillation.

Causality of Experimental Choices:

- Reflux with HCl: The acid catalyzes the hydrolysis of the isothiocyanate group (-NCS) to a primary amine (-NH₂), forming the corresponding hydrochloride salt (allylammonium chloride). Refluxing ensures the reaction proceeds to completion, which can take several hours.^[7]
- Concentration & Neutralization: The reaction mixture is concentrated to encourage crystallization of the hydrochloride salt. A strong base (potassium hydroxide) is then added to neutralize the hydrochloric acid and deprotonate the allylammonium ion, liberating the free **allylamine** base.^[7]
- Distillation: **Allylamine** is volatile (boiling point ~53 °C). It is distilled from the reaction mixture as it is formed, which drives the equilibrium toward the product.^[7]
- Drying: The collected distillate is dried first over potassium hydroxide (to remove bulk water) and then metallic sodium (to remove residual moisture) before final fractional distillation to achieve high purity.^[7]

Step-by-Step Protocol: This protocol is adapted from *Organic Syntheses*, Vol. 18, p. 5 (1938). A thorough risk assessment must be conducted before proceeding.^[7]

- Hydrolysis: In a 5-L round-bottomed flask equipped with a reflux condenser, combine 500 g (5.05 moles) of allyl isothiocyanate and 2 L (12.1 moles) of 20% hydrochloric acid.
- Reflux: Heat the mixture to reflux. Continue refluxing until the oily layer of allyl isothiocyanate completely disappears (approximately 15 hours).

- Concentration: Pour the resulting solution into a beaker and concentrate it on a steam bath until crystals of **allylamine** hydrochloride begin to form in the hot solution.
- Setup for Distillation: Transfer the warm residue to a 2-L three-necked flask equipped with a dropping funnel, mechanical stirrer, and a condenser set for distillation. The receiver should be cooled in an ice-salt bath.
- Liberation of Amine: Gently heat the flask in a water bath to 95–98 °C. With stirring, add a solution of 400 g (7.1 moles) of potassium hydroxide in 250 cc of water dropwise from the funnel.
- Distillation: Regulate the rate of alkali addition to maintain a steady, dropwise distillation of the **allylamine**. Continue heating and stirring after the addition is complete until no more amine distills over.
- Drying and Final Purification: Dry the distillate over solid potassium hydroxide for 24 hours, followed by drying over metallic sodium. Fractionally distill the dried amine to collect pure **allylamine** (boiling point 52-54 °C).

Core Applications in Research and Drug Development

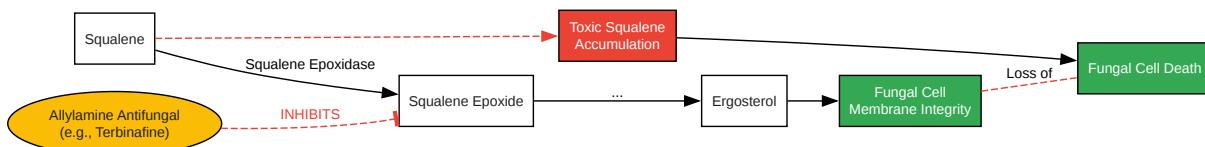
Allylamine's bifunctional nature is the key to its utility in both polymer science and medicinal chemistry.

Polymer Chemistry: Synthesis of Polyallylamine (PAAm)

Allylamine can undergo polymerization via its double bond to form **polyallylamine** (PAAm) and its copolymers.^[2] These polymers and their salts (e.g., **polyallylamine** hydrochloride, PAH) are cationic polyelectrolytes with applications in water purification, coatings, and as membranes for reverse osmosis.^[2]

The polymerization is typically achieved through free-radical initiation.^{[8][9]} The presence of the amine group can complicate the reaction, but polymerization of the **allylamine** salt in an acidic medium using a water-soluble azo initiator is an effective strategy.^{[8][9]}

Caption: General workflow for the free-radical polymerization of **allylamine**.


Pharmaceutical Synthesis: The Allylamine Antifungals

In drug development, the **allylamine** moiety is the core pharmacophore of a major class of antifungal agents.[2][10] These drugs, including Naftifine and the blockbuster drug Terbinafine (Lamisil®), are highly effective against a range of dermatophytic infections like athlete's foot and ringworm.[2][11][12]

Mechanism of Action: **Allylamine** antifungals function by selectively inhibiting squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[10][12][13] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells.

- Inhibition: The drug non-competitively inhibits squalene epoxidase.[13]
- Squalene Accumulation: This blockage leads to a buildup of the substrate, squalene, within the fungal cell to toxic levels.[13]
- Ergosterol Depletion: Simultaneously, the cell is starved of ergosterol.[12]
- Cell Death: The combination of toxic squalene accumulation and the loss of membrane integrity due to ergosterol depletion results in fungal cell death (a fungicidal effect).[12][13]

A key aspect of their therapeutic success is the high selectivity for the fungal enzyme over its human counterpart, which minimizes side effects.[13]

[Click to download full resolution via product page](#)

Caption: Mechanism of action for **allylamine** antifungal drugs.

Safety, Handling, and Storage

Allylamine is a hazardous substance that requires strict safety protocols. It is highly flammable, corrosive, and toxic by all routes of exposure (inhalation, ingestion, and skin contact).[3][4][14]

Hazard Category	Description & Precautions	Source(s)
Flammability	<p>Highly flammable liquid and vapor. Vapors are heavier than air and can travel to an ignition source and flash back.[4][6]</p> <p>PREVENTION: Keep away from open flames, sparks, and heat. Use explosion-proof electrical equipment. Ground and bond all containers during transfer.[14][15]</p>	[4] [6] [15]
Toxicity & Health	<p>Toxic if swallowed, in contact with skin, or if inhaled.[14]</p> <p>Corrosive to the eyes, skin, and respiratory tract.[4][6] Can cause severe burns, lung edema, and may affect the cardiovascular system.[4]</p> <p>PREVENTION: Handle only in a well-ventilated area or chemical fume hood.</p>	[4] [6] [14]
Personal Protective Equipment (PPE)	<p>Gloves: Wear appropriate chemical-resistant gloves.</p> <p>Clothing: Wear protective clothing to prevent skin contact.</p> <p>Eye/Face: Use safety glasses and a face shield.</p> <p>Respiratory: Use a respirator if ventilation is inadequate.</p>	[15] [16] [17]
Storage	Store in a cool, dry, well-ventilated area in tightly closed containers. [14] [15] Keep separate from strong acids, oxidizing agents, and metals.	[4] [14] [15]

[4][15] Store in a flammables-rated cabinet.

First Aid

Inhalation: Move person to fresh air. Seek immediate medical attention. Skin Contact: Immediately remove contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention. [14][17]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Rinse mouth. Seek immediate medical attention.

Conclusion

Allylamine is a chemical of significant industrial and academic importance. Its value lies in the dual reactivity of its amine and allyl functional groups, which has been expertly harnessed by chemists to create advanced materials and potent pharmaceuticals. For researchers and drug developers, a deep understanding of its properties, synthetic routes, and reactivity is essential for innovation. However, its considerable hazards necessitate a culture of safety, demanding rigorous adherence to proper handling and storage protocols to mitigate risks effectively.

References

- **Allylamine** - Wikipedia. Wikipedia. [\[Link\]](#)
- **ALLYLAMINE**.
- **Allylamine**. Organic Syntheses. [\[Link\]](#)
- **Allylamine** | C3H7N. PubChem, National Center for Biotechnology Information, U.S.
- Safety Data Sheet: **allylamine**. Chemos GmbH & Co.KG. [\[Link\]](#)
- ICSC 0823 - **ALLYLAMINE**.
- International Chemical Safety Cards: **ALLYLAMINE**. IPCS. [\[Link\]](#)
- **allylamine** (CAS 107-11-9) Properties. Chemcasts. [\[Link\]](#)

- HAZARD SUMMARY: Allyl Amine. New Jersey Department of Health. [\[Link\]](#)
- Allylic amine synthesis by C-C coupling. Organic Chemistry Portal. [\[Link\]](#)
- Everything You Need to Know About **Allylamine** Safety Measures. CloudSDS. [\[Link\]](#)
- **Allylamine**. CHEMICAL POINT. [\[Link\]](#)
- Synthesis of allylic amines. Organic Chemistry Portal. [\[Link\]](#)
- **Allylamine**: Project, technology and Materials Used.
- **Allylamine** Impurities and Rel
- **Allylamine**: Density & Medic
- Process for polymerization of allylic compounds.
- ICSC 0823 - **ALLYLAMINE**. Inchem.org. [\[Link\]](#)
- Process for the production of **allylamine** polymer.
- **Allylamines** Antifungal Drug Research Service.
- Process for producing poly (**allylamine**) derivatives.
- Free Radical Polymerization of **Allylamine** in Different Acidic Media.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Everything You Need to Know About Allylamine Safety Measures | CloudSDS [cloudsds.com]
- 2. Allylamine - Wikipedia [en.wikipedia.org]
- 3. Allylamine | C3H7N | CID 7853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ICSC 0823 - ALLYLAMINE [chemicalsafety.ilc.org]
- 5. Allylamine | 107-11-9 [chemicalbook.com]
- 6. ALLYLAMINE [training.itcilo.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US6303723B1 - Process for polymerization of allylic compounds - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. veeprho.com [veeprho.com]

- 11. primaryinfo.com [primaryinfo.com]
- 12. studysmarter.co.uk [studysmarter.co.uk]
- 13. Allylamines Antifungal Drug Research Service - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 14. chemos.de [chemos.de]
- 15. nj.gov [nj.gov]
- 16. chemicalbook.com [chemicalbook.com]
- 17. ICSC 0823 - ALLYLAMINE [inchem.org]
- To cite this document: BenchChem. [Allylamine CAS number and molecular weight.]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b125299#allylamine-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com